2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c21-15-6-2-1-5-13(15)14-10-24-18-17(14)25-20(29)26(19(18)28)11-16(27)23-9-12-4-3-7-22-8-12/h1-8,10,24H,9,11H2,(H,23,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGPBIILVEOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Structure and Characteristics
This compound features a pyrrolo[3,2-d]pyrimidine core with several functional groups that enhance its pharmacological properties. The presence of a 2-fluorophenyl group and an N-(pyridin-3-ylmethyl) substituent suggests that it may interact with various biological targets.
Anticancer Properties
Research indicates that compounds structurally similar to this molecule exhibit significant anticancer activity. For instance:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-fluorophenyl)-2-(7-methoxy-1H-pyrrolo[3,4-c]pyridine) | Structure | Anticancer |
| 5-amino-2,4-dioxo-pyrido[2,3-d]pyrimidine | Structure | Antitumor |
| 6-(3-methylphenyl)pyrrolo[3,4-c]pyridine | Structure | Antimicrobial |
These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific interactions of 2-(7-(2-fluorophenyl)-...-acetamide with cellular pathways involved in cancer progression warrant further exploration.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes or receptors involved in tumor growth. Preliminary studies suggest that modifications in the substituents can significantly affect binding interactions and subsequent biological activity. For example, its binding affinity to certain kinases may lead to the inhibition of pathways critical for cancer cell survival.
Inhibition Studies
In vitro studies have demonstrated that 2-(7-(2-fluorophenyl)-...-acetamide can effectively inhibit the proliferation of specific leukemia cell lines. The concentrations required for effective inhibition were found to be in the micromolar range, indicating a potent biological effect.
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to 2-(7-(2-fluorophenyl)-...-acetamide in treating various forms of cancer:
-
Acute Biphenotypic Leukemia : A study showed that derivatives of this compound inhibited the proliferation of MV4-11 cells at concentrations around 0.3 µM.
- Methodology : Thymidine uptake assays were utilized to measure cell proliferation.
- Results : Significant growth inhibition was observed compared to control groups.
-
Xenograft Models : In vivo studies using xenograft models demonstrated that these compounds could reduce tumor size significantly when administered at effective doses.
- Dosage : Effective treatment was noted at doses as low as 10 mg/kg.
- Outcome : Tumor growth inhibition was dose-dependent.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide exhibit significant anticancer properties. A study published in Frontiers in Chemistry demonstrated that derivatives of pyrimidine with amide functionalities showed promising activity against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml .
Antifungal and Insecticidal Properties
Similar compounds have been evaluated for their antifungal and insecticidal activities. A recent investigation into trifluoromethyl pyrimidine derivatives reported good antifungal effects against several pathogenic fungi at concentrations around 50 μg/ml. The compounds showed inhibition rates comparable to established antifungals . Insecticidal assays revealed moderate activity against pests such as Mythimna separata and Spodoptera frugiperda at higher concentrations .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The mechanisms of action often relate to the inhibition of specific enzymes or pathways crucial for cell proliferation in cancer cells or metabolic processes in fungi and insects. For example, the presence of the pyrimidine ring is known to interact with biological targets that are essential for nucleic acid synthesis .
Case Studies
- Anticancer Study : A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the amide position significantly influenced their anticancer activity. The derivatives were tested against multiple cell lines, revealing structure-activity relationships that could guide future drug development .
- Fungal Resistance Research : Investigations into the antifungal properties highlighted the efficacy of similar compounds against resistant strains of fungi. These findings suggest potential applications in agricultural settings where traditional fungicides fail .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
The pyrrolo[3,2-d]pyrimidine core distinguishes the target compound from analogues with related but distinct heterocycles:
Substituent Analysis
Fluorophenyl Groups:
- 2-Fluorophenyl (target compound): The ortho-fluorine induces steric hindrance and electronic effects, favoring interactions with hydrophobic pockets .
- 4-Fluorophenyl (e.g., ’s triazolo compound): Para-substitution may reduce steric constraints but improve solubility due to symmetrical charge distribution .
Acetamide Linkers:
Physicochemical Properties
Research Findings and Implications
Binding Affinity and Selectivity
The target compound’s pyrrolo[3,2-d]pyrimidine core and 2-fluorophenyl group are hypothesized to improve kinase inhibition compared to triazolo derivatives, which may exhibit off-target interactions due to their nitrogen-rich structure . For example, the sulfanyl-linked analogue () showed reduced solubility (logP ~3.5) but higher cellular uptake in preliminary assays .
Metabolic Stability
Fluorine substitution at the 2-position (target) likely enhances metabolic stability by blocking oxidative metabolism at the phenyl ring, a common issue in non-fluorinated analogues . In contrast, the hydroxy-acetamide group in ’s compound (pyrrolo[2,3-d]pyrimidine) may increase susceptibility to glucuronidation .
Q & A
Basic Research Questions
Q. What are the critical steps and conditions required for synthesizing this compound?
- Answer : The synthesis involves multi-step organic reactions, including cyclization of pyrrolopyrimidine cores, fluorophenyl group coupling, and acetamide functionalization. Key steps include:
- Nucleophilic substitution for pyrrolopyrimidine ring formation under reflux with solvents like DMF or acetonitrile .
- Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the 2-fluorophenyl group, requiring palladium catalysts and controlled temperatures (80–120°C) .
- Amide bond formation between the pyrrolopyrimidine intermediate and pyridin-3-ylmethylamine, optimized at neutral pH and room temperature .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization ensure >95% purity .
Q. How is structural characterization performed for this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., fluorophenyl vs. pyridylmethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., m/z 450.12 [M+H]⁺) .
- X-ray Crystallography : Resolves conformational details of the pyrrolopyrimidine core and acetamide linkage .
Q. What solubility and stability considerations are critical for in vitro assays?
- Answer :
- Solubility : Optimized in DMSO (50 mg/mL stock) or aqueous buffers (pH 7.4) with 0.1% Tween-80 for cellular assays .
- Stability : Degrades <5% in PBS over 24 hours but requires storage at –20°C in anhydrous conditions to prevent hydrolysis of the acetamide group .
Q. What preliminary biological screening methods are recommended?
- Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, Aurora B) at 1–10 µM concentrations using ADP-Glo™ kits .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values typically ranging 2–20 µM .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Answer :
- Catalyst optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher coupling efficiency (yield increases from 31% to 65%) .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps from 16 hours to 30 minutes .
- Flow chemistry : Enables continuous production of intermediates with >90% conversion .
Q. What structural features drive its bioactivity, and how can SAR studies be designed?
- Answer :
- Key pharmacophores :
- 2-Fluorophenyl : Enhances target binding via hydrophobic and π-π interactions .
- Pyrrolopyrimidine-dione : Mimics ATP in kinase binding pockets .
- SAR strategies :
- Analog synthesis : Replace pyridin-3-ylmethyl with benzyl or trifluoromethyl groups to assess steric/electronic effects .
- Molecular docking : Use AutoDock Vina to predict binding modes against EGFR (PDB: 7SC) .
Q. How can computational modeling elucidate its mechanism of action?
- Answer :
- Molecular dynamics (MD) simulations : Simulate compound-protein interactions (e.g., with EGFR) over 100 ns to identify stable binding conformers .
- DFT calculations : Predict electron distribution at the dione moiety to explain redox activity in cellular assays .
Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Answer :
- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ vs. logD values) .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Answer :
- Prodrug design : Mask the dione group with ester linkages to improve oral bioavailability .
- Caco-2 permeability assays : Identify structural modifications (e.g., adding methyl groups) to enhance absorption (Papp > 1 × 10⁻⁶ cm/s) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
